molecular formula C10H11IN2OS B569264 4-(4-Methoxyphenyl) thiazol-2-ylamine HI CAS No. 114196-86-0

4-(4-Methoxyphenyl) thiazol-2-ylamine HI

Cat. No.: B569264
CAS No.: 114196-86-0
M. Wt: 334.175
InChI Key: MZAVTBFBOAQANW-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl) thiazol-2-ylamine HI is a chemical compound with the molecular formula C10H10N2OS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 4-(4-Methoxyphenyl) thiazol-2-ylamine hydriodide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

4-(4-Methoxyphenyl) thiazol-2-ylamine hydriodide interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . The result is an increase in acetylcholine levels, which in turn enhances cholinergic transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels. This results in enhanced cholinergic transmission, which plays a crucial role in memory and cognition .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of AChE, leading to increased levels of acetylcholine . On a cellular level, this results in enhanced cholinergic transmission, which can have various effects depending on the specific cells and tissues involved. For example, in the brain, enhanced cholinergic transmission can improve memory and cognition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl) thiazol-2-ylamine HI typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazole derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl) thiazol-2-ylamine HI undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions result in various substituted thiazole derivatives .

Scientific Research Applications

4-(4-Methoxyphenyl) thiazol-2-ylamine HI has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl) thiazol-2-ylamine HI stands out due to its unique combination of a methoxyphenyl group and a thiazole ring, which imparts specific chemical and biological properties. This compound’s ability to inhibit acetylcholinesterase and its potential therapeutic applications make it a valuable target for further research .

Properties

IUPAC Name

4-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS.HI/c1-13-8-4-2-7(3-5-8)9-6-14-10(11)12-9;/h2-6H,1H3,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAVTBFBOAQANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655053
Record name 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114196-86-0
Record name 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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